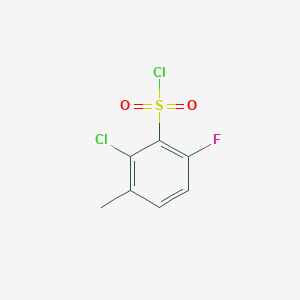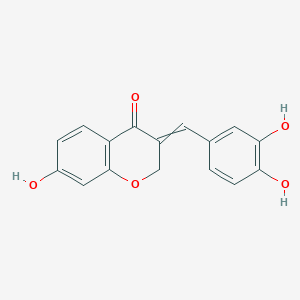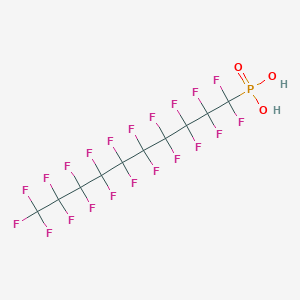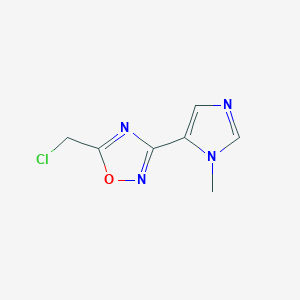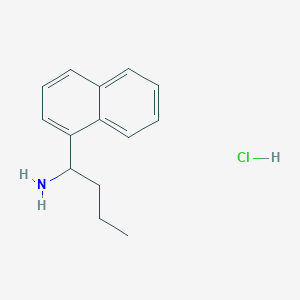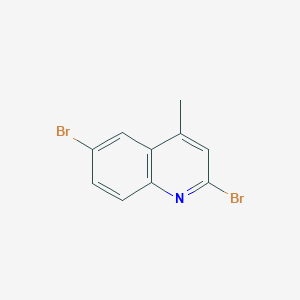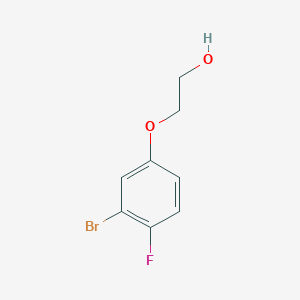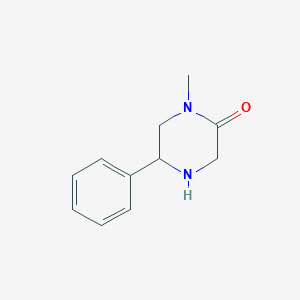![molecular formula C21H31Cl2N3O2 B1457687 2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2) CAS No. 1186653-04-2](/img/structure/B1457687.png)
2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)
Übersicht
Beschreibung
This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. Indoles are widely distributed in the natural environment and can be produced by a variety of bacteria . They are also found in many types of plants and are a component of many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a pyridinyl group attached, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that this compound would undergo would depend on the conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of indoles include a high boiling point due to the presence of the aromatic ring, and solubility in many organic solvents . The specific properties of this compound would depend on the additional functional groups present.Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structures
Research by Rybakov et al. (2011) explored the crystal and molecular structures of closely related compounds, providing a basis for understanding the physicochemical properties and potential applications of the molecule . Their study utilized single-crystal X-ray diffraction to reveal the compounds' structures, focusing on hydrogen bonding and structural refinement, which is crucial for the development of pharmaceuticals and materials science (Rybakov et al., 2011).
Receptor Activity and Synthesis
A study by Ivachtchenko et al. (2013) synthesized a series of new compounds related to the chemical , testing their activity on therapeutic targets like GPC-receptors, ion channels, and neurotransmitter transporters. This work emphasizes the importance of structural modifications on receptor activity, offering insights into the compound's potential therapeutic applications (Ivachtchenko et al., 2013).
Antiviral Activity
Research by Ivashchenko et al. (2014) investigated the antiviral activity of derivatives, including those structurally similar to our compound of interest. Although the synthesized compounds showed limited activity against specific viruses, this work contributes to the broader understanding of the chemical's potential in antiviral drug development (Ivashchenko et al., 2014).
Host-Guest Complexation
Konkina et al. (2015) studied the interaction between β-glycyrrhizic acid and a compound structurally related to our molecule of interest, demonstrating the formation of a host-guest complex. This research provides a foundation for understanding how such compounds could be used in molecular recognition and drug delivery systems (Konkina et al., 2015).
Synthesis of Fused Systems
Smirnova et al. (2010) explored the synthesis of new heterocyclic systems, providing a methodological foundation that could be applied to the synthesis and functionalization of compounds like the one . This work is relevant for developing pharmaceuticals and materials with specific electronic or photophysical properties (Smirnova et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3.2ClH.2H2O/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;;;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOPXOWEHMCQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.O.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



